molecular formula C14H11NO B169942 3-(3-Methoxyphenyl)benzonitrile CAS No. 154848-38-1

3-(3-Methoxyphenyl)benzonitrile

Cat. No.: B169942
CAS No.: 154848-38-1
M. Wt: 209.24 g/mol
InChI Key: GQVFIMUYNIHKKV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a methoxy group attached to a biphenyl structure, which includes a nitrile group. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)benzonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed:

Scientific Research Applications

3-(3-Methoxyphenyl)benzonitrile is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

    3-Methoxybenzonitrile: Similar structure but lacks the biphenyl component.

    4-Methoxybenzonitrile: Similar structure with the methoxy group in a different position.

    3-Hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-(3-Methoxyphenyl)benzonitrile is unique due to its biphenyl structure combined with a methoxy and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFIMUYNIHKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400555
Record name 3-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154848-38-1
Record name 3-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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